Cas no 879-18-5 (1-Naphthoyl chloride)

1-Naphthoyl chloride structure
1-Naphthoyl chloride structure
상품 이름:1-Naphthoyl chloride
CAS 번호:879-18-5
MF:C11H7ClO
메가와트:190.625682115555
MDL:MFCD00004002
CID:40177
PubChem ID:70146

1-Naphthoyl chloride 화학적 및 물리적 성질

이름 및 식별자

    • 1-Naphthoyl chloride
    • 1-NAPHTHALENECARBONYL CHLORIDE
    • naphthalene-1-carbonyl chloride
    • 1-Naphthoylchloride
    • 1-Naphthoic acid chloride
    • 1-(Chlorocarbonyl)naphthalene
    • alpha-Naphthoyl chloride
    • .alpha.-Naphthoyl chloride
    • naphthalenecarbonyl chloride
    • NSNPSJGHTQIXDO-UHFFFAOYSA-N
    • naphthoylchloride
    • naphthoyl chloride
    • l-naphthoylchloride
    • 1-Napthoylchloride
    • 1-napthoyl chloride
    • 1-naphtoyl chloride
    • l-naphthoyl chloride
    • 1-naphthaloylchlorid
    • 1-Naphthoyl chloride (6CI, 7CI, 8CI)
    • 1-Naphthalenecarboxylic acid chloride
    • 1-Naphthaloyl chloride
    • 1-Naphthylcarbonyl chloride
    • NSC 9841
    • α-Naphthoyl chloride
    • EN300-33504
    • F2190-0085
    • 1-Naphthylcarbonyl Chloride; NSC 9841; a-Naphthoyl Chloride;
    • AKOS005259079
    • InChI=1/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • 1-Naphthoyl Chloride; 1-(Chlorocarbonyl)naphthalene;
    • NSC-9841
    • NS00043157
    • SCHEMBL123694
    • W-104001
    • NSC9841
    • F11279
    • naphthalene-1-carboxylic acid chloride
    • DTXSID4061252
    • N0047
    • DB-000119
    • napthalene-1-carbonyl chloride
    • NSNPSJGHTQIXDO-UHFFFAOYSA-
    • MFCD00004002
    • 879-18-5
    • 1-naphthaloylchloride
    • 1-Naphthoyl chloride, 97%
    • 1-Naphthalenecarbonylchloride1-Naphthoylchloride
    • 1-Naphthalenecarboxylic Acid Chloride; 1-Naphthoic Acid Chloride;
    • QEJ8QRD2LC
    • AS-14388
    • EINECS 212-903-9
    • BP-10738
    • MDL: MFCD00004002
    • 인치: 1S/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • InChIKey: NSNPSJGHTQIXDO-UHFFFAOYSA-N
    • 미소: O=C(C1C2C(=CC=CC=2)C=CC=1)Cl
    • BRN: 775785

계산된 속성

  • 정밀분자량: 190.018542g/mol
  • 표면전하: 0
  • XLogP3: 4.1
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 190.018542g/mol
  • 단일 동위원소 질량: 190.018542g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 17.1Ų
  • 중원자 수량: 13
  • 복잡도: 202
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 무색 투명 액체
  • 밀도: 1.265 g/mL at 25 °C(lit.)
  • 융해점: 16-19 °C (lit.)
  • 비등점: 190 °C/35 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: > 230°f
    섭씨: > 110 ° c
  • 굴절률: n20/D 1.652(lit.)
  • 수용성: Reacts with water.
  • 안정성: Stable. Incompatible with water, moisture, strong oxidizing agents, bases.
  • PSA: 17.07000
  • LogP: 3.21880
  • 용해성: 미확정
  • 민감성: Moisture Sensitive

1-Naphthoyl chloride 보안 정보

  • 기호: GHS05
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H314
  • 경고성 성명: P280,P305+P351+P338,P310
  • 위험물 운송번호:UN 3261 8/PG 2
  • WGK 독일:3
  • 위험 범주 코드: 34-37
  • 보안 지침: S26-S36/37/39-S45-S28A-S60-S30-S20-S8
  • 포카표 F사이즈:21
  • 위험물 표지: C
  • 패키지 그룹:III
  • 위험 용어:R34
  • 저장 조건:Store at room temperature
  • TSCA:Yes
  • 보안 용어:8
  • 포장 등급:II
  • 위험 등급:8

1-Naphthoyl chloride 세관 데이터

  • 세관 번호:2916399090
  • 세관 데이터:

    ?? ?? ??:

    2916399090

    개요:

    2916399090 기타 방향족 일원 카르복실산.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

    요약:

    2916399090 기타 방향족 일원 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

1-Naphthoyl chloride 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-33504-1.0g
naphthalene-1-carbonyl chloride
879-18-5 95.0%
1.0g
$24.0 2025-03-21
Oakwood
013172-1g
1-Napthoylchloride
879-18-5 98%
1g
$10.00 2024-07-19
Oakwood
013172-5g
1-Napthoylchloride
879-18-5 98%
5g
$12.00 2024-07-19
Oakwood
013172-25g
1-Napthoylchloride
879-18-5 98%
25g
$35.00 2024-07-19
eNovation Chemicals LLC
Y1291041-500g
1-Naphthoyl chloride
879-18-5 96%
500g
$335 2023-05-17
TRC
N497040-50000mg
1-Naphthoyl Chloride
879-18-5
50g
$167.00 2023-05-17
TRC
N497040-10g
1-Naphthoyl Chloride
879-18-5
10g
$ 57.00 2023-09-06
Life Chemicals
F2190-0085-2.5g
1-Naphthoyl chloride
879-18-5 95%+
2.5g
$40.0 2023-09-06
Life Chemicals
F2190-0085-10g
1-Naphthoyl chloride
879-18-5 95%+
10g
$84.0 2023-09-06
Key Organics Ltd
AS-14388-100G
1-Naphthoyl chloride
879-18-5 >98%
100g
£272.00 2025-02-09

1-Naphthoyl chloride 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 2

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 3

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 4

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 5

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 6

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 7

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 5 h, rt
참조
Direct Construction of Fused/Bridged 3D Rings via Visible-Light Induced Dearomative Cycloaddition of Arenes
Zhen, Guangjin; et al, Advanced Synthesis & Catalysis, 2023, 365(1), 43-52

합성회로 8

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 9

반응 조건
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Oxalyl chloride ;  0 °C; 12 h, rt
참조
Chiral Bronsted acid-catalyzed dynamic kinetic resolution of atropisomeric ortho-formyl naphthamides
Gao, Zeng; et al, Chemical Communications (Cambridge, 2020, 56(53), 7265-7268

합성회로 10

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 11

반응 조건
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  24 h, 20 atm, rt → 110 °C
참조
Acid chloride synthesis by the palladium-catalyzed chlorocarbonylation of aryl bromides
Quesnel, Jeffrey S.; et al, Chemistry - A European Journal, 2015, 21(26), 9550-9555

합성회로 12

반응 조건
1.1 Catalysts: 2241736-67-2 Solvents: Benzene-d6 ;  20 h, 110 °C
참조
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

합성회로 13

반응 조건
1.1 Catalysts: 2241736-67-2 Solvents: Benzene ;  20 h, 90 °C
참조
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

합성회로 14

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 15

반응 조건
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Oxalyl chloride ;  0 °C; 4 h, 25 °C
참조
Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature
Xiong, Wenzhang; et al, Journal of the American Chemical Society, 2022, 144(34), 15894-15902

합성회로 16

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 17

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

합성회로 18

반응 조건
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  24 h, 22 °C → 110 °C
참조
A Palladium-Catalyzed Carbonylation Approach to Acid Chloride Synthesis
Quesnel, Jeffrey S.; et al, Journal of the American Chemical Society, 2013, 135(45), 16841-16844

1-Naphthoyl chloride Raw materials

1-Naphthoyl chloride Preparation Products

1-Naphthoyl chloride 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:879-18-5)1-Naphthoyl chloride
1755198
순결:98%
재다:Company Customization
가격 ($):문의